molecular formula C20H23FN6OS2 B2952957 2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1207058-69-2

2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2952957
CAS No.: 1207058-69-2
M. Wt: 446.56
InChI Key: NSLAJXFWUDCUFJ-UHFFFAOYSA-N
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Description

Key structural attributes include:

  • Position 6: A methylthio (-SMe) substituent, a common pharmacophore in kinase inhibitors.
  • Side chain: A (4-fluorophenyl)thio-acetamide moiety linked via an ethyl group, enhancing solubility and target affinity.

Synthetic routes for analogous pyrazolo[3,4-d]pyrimidines often involve nucleophilic substitution or alkylation reactions, as seen in and . The fluorophenyl group likely improves pharmacokinetic properties by balancing lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6OS2/c1-29-20-24-18(26-9-2-3-10-26)16-12-23-27(19(16)25-20)11-8-22-17(28)13-30-15-6-4-14(21)5-7-15/h4-7,12H,2-3,8-11,13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLAJXFWUDCUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H23FN4S2\text{C}_{19}\text{H}_{23}\text{F}\text{N}_{4}\text{S}_{2}

This structure includes a 4-fluorophenyl group, a thio linkage, and a pyrrolidinyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. The presence of the pyrrolidinyl and pyrazolopyrimidine groups indicates potential interactions with receptors or enzymes related to neurological and inflammatory pathways.

Neuropharmacological Effects

Compounds containing the pyrrolidinyl ring often show neuropharmacological effects. For example, derivatives that modulate GABA-A receptors have been explored for their anxiolytic properties. The 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives were noted for their allosteric modulation of GABA-A receptors . It is plausible that our compound may exhibit similar effects due to its structural components.

Study on Anticancer Activity

In a recent study involving a series of pyrimidine derivatives, it was found that certain compounds effectively inhibited tumor growth in vivo models. The study highlighted the importance of substituents like methylthio in enhancing biological activity against cancer cells .

Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of compounds with similar backbones. It demonstrated that modifications in the structure could lead to enhanced binding affinity and selectivity towards GABA-A receptors, suggesting potential therapeutic applications for anxiety and depression .

Research Findings and Data Tables

CompoundActivityReference
Chloroethyl pyrimidine nucleosidesInhibits cell proliferation
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleModulates GABA-A receptors
Pyrimidine derivativesAnticancer properties

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and hypothesized activities of the target compound and analogs:

Compound Name/ID Core Structure Position 4 Position 6 Side Chain/Modifications Key Properties/Activities Reference
Target Compound Pyrazolo[3,4-d]pyrimidine Pyrrolidin-1-yl Methylthio (4-Fluorophenyl)thio-acetamide-ethyl Potential kinase inhibition, solubility -
Example 41 () Pyrazolo[3,4-d]pyrimidine Amino Methylthio Chromenone-ethyl Kinase inhibition (unspecified)
Compound 266 () Thieno[3,2-d]pyrimidine - Methylthio* Fluorophenyl-thioacetamide CK1δ inhibitor (IC₅₀ ~ nM range)
137i () Pyrazolo[3,4-d]pyrimidine Amino Ethylthio Phenol-phenylpropyl Improved metabolic stability
Example 83 () Pyrazolo[3,4-d]pyrimidine Dimethylamino - Fluorophenyl-chromenone Enhanced lipophilicity

*Methylthio on an imidazole ring in Compound 264.

Key Observations

Core Structure Variations
  • Pyrazolo[3,4-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: The target’s pyrazolo-pyrimidine core () may offer distinct electronic properties compared to thieno-pyrimidine (), influencing target selectivity. CK1δ inhibitors like Compound 266 () highlight the importance of the methylthio group, even in divergent cores .
Substituent Effects
  • Position 4: The pyrrolidin-1-yl group in the target compound likely enhances solubility relative to dimethylamino () or amino groups () due to reduced basicity .
  • Position 6 : Methylthio substituents are conserved across multiple analogs (), suggesting a critical role in binding kinase ATP pockets. Ethylthio () may confer greater metabolic stability but reduce potency .
  • Fluorophenyl moieties (target, ) likely enhance hydrophobic interactions with target proteins .

Research Findings and Implications

  • Kinase Inhibition : The methylthio group and pyrazolo-pyrimidine core align with CK1δ () and other kinase inhibitors, suggesting the target compound may share similar mechanisms .
  • Solubility vs. Potency: The pyrrolidin-1-yl and acetamide groups in the target compound may strike a balance between solubility (cf. chromenone in ) and target affinity (cf. lipophilic phenylpropyl in ) .

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